(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide
Description
Nomenclature and Classification
The compound is systematically named (2R)-2-(aminooxy)-3-phenylpropanoic acid hydrobromide under IUPAC rules. It belongs to the class of α-aminooxy carboxylic acid salts , characterized by an aminooxy (-ONH₂) group attached to the α-carbon of a propanoic acid backbone. Key synonyms include:
- D-α-Aminoxy-β-phenylpropionic Acid Hydrobromide
- (R)-α-(Aminooxy)benzenepropanoic Acid Hydrobromide
- CAS Registry Number: 73086-98-3.
Its molecular formula is C₉H₁₂BrNO₃ , with a molar mass of 262.10 g/mol . The compound is classified as a chiral hydrobromide salt due to the presence of a stereogenic center and ionic association with hydrobromic acid.
Structural Features and Stereochemistry
The structure comprises:
- A phenyl group attached to the β-carbon.
- A propanoic acid backbone with a carboxylic acid (-COOH) group at the terminal carbon.
- An aminooxy group (-ONH₂) at the α-carbon.
- A hydrobromide counterion (HBr) interacting with the aminooxy moiety.
Stereochemistry :
- The α-carbon (C2) is a chiral center with R-configuration , confirmed by X-ray crystallography and optical rotation data.
- The absolute configuration is critical for biological activity, as enantiomers often exhibit divergent interactions.
Key structural descriptors :
Physical Properties and Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 262.10 g/mol | |
| Melting Point | 165–167°C | |
| Density | 1.249 g/cm³ | |
| Solubility | Soluble in water, polar organic solvents (e.g., DMSO) | |
| Boiling Point | 397.7°C (estimated) |
The hydrobromide salt form enhances solubility in aqueous media compared to the free base. Crystallographic studies reveal a monoclinic crystal system with hydrogen bonding between the aminooxy group and bromide ion.
Spectroscopic and Analytical Profiles
Spectroscopic Techniques :
- NMR (¹H, ¹³C):
- IR : Strong bands at 3200 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 262.0 [M+H]⁺.
Analytical Methods :
Related Structural Analogs and Derivatives
Derivatization Trends :
Properties
IUPAC Name |
(2R)-2-aminooxy-3-phenylpropanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENJJZAVLSPBIZ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)ON.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657132 | |
| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73086-98-3 | |
| Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73086-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, commonly referred to as L-2-aminooxy-3-phenylpropanoic acid (L-α-aminooxy-β-phenylpropionic acid), is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : CHBrNO
- Molecular Weight : 252.1 g/mol
- CAS Number : 303-00-0
The compound exhibits a range of biological activities that are mediated through various pathways:
- Neuronal Signaling : It interacts with neurotransmitter systems, particularly affecting the glutamatergic pathways.
- Apoptosis and Autophagy : It has been shown to influence cell survival mechanisms, promoting apoptosis in certain cancer cell lines.
- Immunomodulation : The compound modulates immune responses, potentially offering therapeutic benefits in inflammatory conditions.
Key Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective Effects | Protects neurons from oxidative stress and excitotoxicity. |
| Antiviral Activity | Exhibits antiviral properties against various viruses including HIV and HCV. |
| Antitumor Activity | Induces apoptosis in cancer cells and inhibits tumor growth. |
| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |
Neuroprotective Properties
A study published in Neuroscience Letters demonstrated that L-2-aminooxy-3-phenylpropanoic acid significantly reduced neuronal death in models of neurodegeneration. The compound was found to inhibit glutamate-induced excitotoxicity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antiviral Efficacy
Research published in the Journal of Virology highlighted the antiviral properties of this compound against HIV and HCV. The study showed that it effectively inhibited viral replication by interfering with the viral life cycle at multiple stages .
Antitumor Activity
In a clinical trial involving patients with metastatic cancer, L-2-aminooxy-3-phenylpropanoic acid was administered as part of a combination therapy. Results indicated a significant reduction in tumor size compared to baseline measurements, with minimal adverse effects reported .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s unique aminooxy group and R-configuration distinguish it from analogs with hydroxy, carbamate, or complex bicyclic substituents. Below is a detailed comparison (Table 1):
Table 1: Comparative Analysis of (2R)-2-(Aminooxy)-3-phenylpropanoic Acid Hydrobromide and Analogs
Key Observations
Enantiomeric Specificity : The R-configuration in the target compound contrasts with the L/S-forms (e.g., HY-134230A). Enantiomers often exhibit divergent biological activities, and the R-configuration may optimize PAL binding .
Substituent Effects: Aminooxy vs. Hydroxy: The -NH-O- group enhances PAL inhibition compared to hydroxy analogs (e.g., (2RS)-3-hydroxy-2-phenylpropanoic acid), which lack enzyme-targeting functionality . Carbamate Derivatives (Cbz/Et): Compounds like 2448-45-5 and 21488-23-3 are synthetic intermediates with carbamate groups that improve stability but lack direct biological activity .
Structural Complexity : Bicyclic derivatives (e.g., ) demonstrate how additional rings (e.g., azabicyclo frameworks) alter pharmacokinetics and broaden therapeutic applications (e.g., antibiotics) .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydrobromide salt of the target compound improves aqueous solubility compared to free acids (e.g., 21488-23-3) or racemic hydroxy derivatives .
- Metabolic Stability: The aminooxy group may confer resistance to hydrolysis compared to carbamate derivatives, which are prone to enzymatic cleavage .
Research Implications and Gaps
- Mechanistic Studies : Further research is needed to elucidate how the R-configuration enhances PAL inhibition compared to S/L-forms.
- Clinical Potential: Despite preclinical promise, the lack of clinical data for this compound highlights the need for toxicity and efficacy studies .
- Synthetic Utility : Carbamate derivatives (e.g., 2448-45-5) remain valuable intermediates but require functionalization for biological activity .
Preparation Methods
Nucleophilic Substitution from Hydroxy Precursors
A common route involves substituting a hydroxyl group with an aminooxy moiety. trans-Cinnamic acid derivatives serve as starting materials due to their structural similarity.
Procedure :
-
Epoxidation : React trans-cinnamic acid with a peracid (e.g., mCPBA) to form an epoxide intermediate.
-
Ring-Opening : Treat the epoxide with hydroxylamine (NH₂OH) under basic conditions. The nucleophilic attack occurs at the less substituted carbon, yielding a vicinal amino alcohol.
-
Oxidation : Oxidize the secondary alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Amination : Reduce the ketone with hydroxylamine to install the aminooxy group.
-
Salt Formation : React the free base with hydrobromic acid (HBr) in ethanol, followed by recrystallization.
Challenges :
Mitsunobu Reaction for Stereoselective Installation
The Mitsunobu reaction enables inversion of configuration at C2, ideal for introducing the aminooxy group.
Procedure :
-
Starting Material : (2S)-2-Hydroxy-3-phenylpropanoic acid.
-
Mitsunobu Reaction : React with hydroxylamine, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF. The reaction proceeds via a stereospecific SN2 mechanism, yielding (2R)-2-aminooxy-3-phenylpropanoic acid.
-
Salt Formation : Precipitate the hydrobromide salt using HBr gas in diethyl ether.
Advantages :
-
High enantiomeric excess (>90%) with proper stoichiometry.
-
Avoids harsh oxidation conditions.
Resolution of Racemic Mixtures
For racemic precursors, chiral resolving agents like L-proline derivatives isolate the (2R)-enantiomer.
Procedure :
-
Racemic Synthesis : Prepare (±)-2-aminooxy-3-phenylpropanoic acid via hydroxylamine substitution.
-
Diastereomeric Salt Formation : React with (1S,2R)-norephedrine in methanol. The (2R)-enantiomer forms a less soluble diastereomer.
-
Crystallization : Filter and recrystallize the desired diastereomer.
-
Ion Exchange : Treat with HBr to replace the resolving agent, yielding the hydrobromide salt.
Yield : ~40–50% after optimization.
Critical Reaction Parameters
Purification and Characterization
Recrystallization : Use a mixed solvent system (ethanol:water = 3:1) to isolate the hydrobromide salt. The product exhibits a melting point of 204–206°C .
Analytical Data :
-
¹H NMR (D₂O, 400 MHz): δ 7.35–7.25 (m, 5H, Ar-H), 4.12 (dd, J = 8.4 Hz, 1H, C2-H), 3.01 (dd, J = 14.0 Hz, 1H, C3-H), 2.85 (dd, J = 14.0 Hz, 1H, C3-H).
Industrial-Scale Considerations
Patent WO2012117417A1 highlights benzylation and tert-butoxycarbonyl (Boc) protection strategies for analogous compounds. Adapting these methods:
-
Benzyl Protection : Shield the carboxylic acid during aminooxy installation.
-
Boc Deprotection : Use trifluoroacetic acid (TFA) post-synthesis.
Cost Efficiency :
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide to ensure stereochemical purity?
- Methodological Answer : The synthesis requires precise control over reaction conditions to preserve the (2R) configuration. Common approaches include enantioselective methods such as chiral auxiliary-mediated alkylation or enzymatic resolution. For example, protecting the aminooxy group with a benzyloxycarbonyl (Cbz) group during synthesis prevents unwanted side reactions . Post-synthesis, techniques like chiral HPLC or polarimetry should confirm enantiomeric excess (>98% purity is ideal for pharmacological studies) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography (e.g., single-crystal analysis at 140 K) provides definitive stereochemical confirmation, with cell parameters (a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å) and space group (P2₁) verifying the crystal structure . Complementary techniques like -/-NMR and high-resolution mass spectrometry (HRMS) validate molecular integrity. For hydrobromide salt formation, elemental analysis (Br content) and FT-IR (N–H/O–H stretches) are essential .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kynurenine aminotransferase-2 inhibition, as seen in structurally related β-amino acids) . Cell-based assays (e.g., cytotoxicity in cancer lines like HeLa or HepG2) and antioxidant activity tests (DPPH radical scavenging) provide early insights into bioactivity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for prioritizing follow-up studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of the compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents) or impurity profiles. To address this:
- Reproducibility : Standardize buffer systems (e.g., PBS at pH 7.4 vs. Tris-HCl) and validate compound purity via LC-MS.
- Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .
- Meta-Analysis : Compare structural analogs (e.g., 3-Amino-2-bromopropanoic acid hydrobromide) to identify activity trends linked to halogenation patterns .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?
- Methodological Answer : Hydrolysis of the aminooxy group is a major degradation pathway. Stabilization methods include:
- Lyophilization : Store as a lyophilized powder at -80°C (<1% degradation over 2 years) .
- Buffered Solutions : Use citrate buffer (pH 4.0–5.0) to minimize deamination.
- Co-Solvents : Add 10% DMSO or PEG-400 to enhance solubility and reduce aggregation .
Q. How can the compound’s interaction with biological macromolecules be studied at the atomic level?
- Methodological Answer : Co-crystallization with target enzymes (e.g., human kynurenine aminotransferase-2) and X-ray diffraction (resolution ≤2.0 Å) reveal binding modes . Molecular dynamics simulations (50 ns trajectories) predict dynamic interactions, while mutagenesis (e.g., alanine scanning) identifies critical residues for binding .
Key Notes for Experimental Design
- Stereochemical Integrity : Use chiral stationary phases (CSPs) in HPLC to monitor racemization during synthesis .
- Biological Replicates : Include ≥3 replicates in cell assays to account for variability in hydrobromide salt solubility .
- Negative Controls : For enzyme inhibition studies, compare against known inhibitors (e.g., aminooxyacetic acid) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
